molecular formula C16H14FNO4 B13511655 2-{[(Benzyloxy)carbonyl](2-fluorophenyl)amino}acetic acid

2-{[(Benzyloxy)carbonyl](2-fluorophenyl)amino}acetic acid

Cat. No.: B13511655
M. Wt: 303.28 g/mol
InChI Key: XVWRGJWLTUCMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(Benzyloxy)carbonylamino}acetic acid is an organic compound with the molecular formula C16H14FNO4 It is characterized by the presence of a benzyloxycarbonyl group, a fluorophenyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Benzyloxy)carbonylamino}acetic acid typically involves the following steps:

    Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction between benzyl chloroformate and an amine precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

    Coupling with Aminoacetic Acid: The final step involves coupling the intermediate product with aminoacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 2-{(Benzyloxy)carbonylamino}acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylamino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.

Scientific Research Applications

2-{(Benzyloxy)carbonylamino}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{(Benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the fluorophenyl group can enhance binding affinity and specificity. The aminoacetic acid moiety may facilitate interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid

Uniqueness

2-{(Benzyloxy)carbonylamino}acetic acid is unique due to the presence of both a fluorophenyl group and an aminoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14FNO4

Molecular Weight

303.28 g/mol

IUPAC Name

2-(2-fluoro-N-phenylmethoxycarbonylanilino)acetic acid

InChI

InChI=1S/C16H14FNO4/c17-13-8-4-5-9-14(13)18(10-15(19)20)16(21)22-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)

InChI Key

XVWRGJWLTUCMOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.